N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxy group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. Common methods for synthesizing oxadiazoles include cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, while the pyrrolidine moiety can be added through reductive amination or other amine coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or modify existing ones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact molecular targets and pathways involved would need to be elucidated through experimental studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, phenoxyacetamides, and pyrrolidine-containing molecules . These compounds may share some structural features and chemical properties with N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE.
Uniqueness
What sets N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H30N4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-methyl-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H30N4O3/c1-18(2)24-26-25(32-27-24)20-8-12-22(13-9-20)31-17-23(30)28(3)16-19-6-10-21(11-7-19)29-14-4-5-15-29/h6-13,18H,4-5,14-17H2,1-3H3 |
InChI Key |
DWPBRXAXBNGBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.